13-Deacetyltaxachitriene A

Descripción

Propiedades

IUPAC Name |

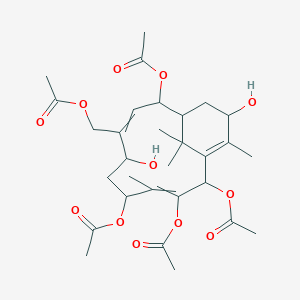

(2,7,9,10-tetraacetyloxy-5,13-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O12/c1-14-23(36)11-22-26(40-18(5)33)10-21(13-38-16(3)31)24(37)12-25(39-17(4)32)15(2)28(41-19(6)34)29(42-20(7)35)27(14)30(22,8)9/h10,22-26,29,36-37H,11-13H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHBJSOVHSKOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1O)OC(=O)C)COC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of 13-Deacetyltaxachitriene A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Deacetyltaxachitriene A, a member of the complex taxane diterpenoid family, has been isolated from the leaves and twigs of the Sumatran yew, Taxus sumatrana. This guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this natural product. It details the experimental protocols for its extraction and purification and presents the available spectroscopic data for its structural elucidation. While specific biological activity and signaling pathway information for this compound is still emerging, this document lays the foundational knowledge for further investigation into its potential as a therapeutic agent, following the legacy of other notable taxanes in oncology.

Introduction

The genus Taxus has been a significant source of novel bioactive compounds, most notably the potent anticancer drug, paclitaxel. Phytochemical investigations of various Taxus species continue to yield a diverse array of taxane diterpenoids with unique structural features and potential pharmacological activities. This compound is one such compound, isolated from Taxus sumatrana, a species native to the forests of Sumatra.[1] The structural elucidation of these complex molecules is crucial for understanding their structure-activity relationships and for potential semi-synthetic modifications to enhance their therapeutic profiles. This guide serves as a technical resource for researchers interested in the isolation and study of this compound and related taxanes.

Discovery and Source Material

This compound was discovered during phytochemical screenings of the leaves and twigs of Taxus sumatrana.[1] The plant material is typically collected, dried, and ground to a fine powder to maximize the surface area for efficient solvent extraction.

Experimental Protocols

The isolation of this compound involves a multi-step process of extraction and chromatographic purification. The following protocols are based on established methodologies for the isolation of taxane diterpenoids from Taxus sumatrana.[2][3]

Extraction

A general workflow for the extraction of taxanes from Taxus sumatrana is outlined below.

Caption: General workflow for the extraction of crude taxane mixture.

Protocol:

-

Maceration: The powdered plant material is macerated with acetone at room temperature for an extended period (e.g., 72 hours), with occasional agitation. This process is typically repeated three times to ensure exhaustive extraction.

-

Filtration and Concentration: The combined acetone extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a dark, viscous crude extract.

Purification

The crude extract, containing a complex mixture of taxanes and other secondary metabolites, is subjected to a series of chromatographic separations to isolate this compound.

Caption: Multi-step purification workflow for this compound.

Protocol:

-

Silica Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are pooled, concentrated, and further purified by preparative HPLC on a C18 column using a suitable mobile phase (e.g., a gradient of methanol and water) to yield the pure compound.

Data Presentation

While specific quantitative data for the isolation of this compound is not yet published, the following tables provide a template for recording such data based on typical yields for similar taxanes.

Table 1: Extraction Yield

| Plant Material | Extraction Solvent | Extraction Method | Crude Extract Yield (%) |

| Taxus sumatrana (leaves & twigs) | Acetone | Maceration | 5 - 10 |

Table 2: Purity Profile

| Purification Step | Stationary Phase | Mobile Phase | Purity (%) |

| Silica Gel Column Chromatography | Silica Gel | n-Hexane/Ethyl Acetate Gradient | 60 - 70 |

| Preparative HPLC | C18 | Methanol/Water Gradient | > 95 |

Structural Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are essential for determining the complex carbon skeleton and the stereochemistry of the molecule. Although the specific NMR data for this compound is not publicly available, Table 3 provides a template for the expected ¹³C NMR chemical shifts based on the analysis of its structural analogues.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Position | Predicted δC (ppm) |

| 1 | 75 - 85 |

| 2 | 70 - 80 |

| 3 | 40 - 50 |

| 4 | 130 - 140 |

| 5 | 80 - 90 |

| 6 | 35 - 45 |

| 7 | 70 - 80 |

| 8 | 40 - 50 |

| 9 | 200 - 210 |

| 10 | 70 - 80 |

| 11 | 135 - 145 |

| 12 | 140 - 150 |

| 13 | 70 - 80 |

| 14 | 35 - 45 |

| 15 | 25 - 35 |

| 16 | 20 - 30 |

| 17 | 15 - 25 |

| 18 | 10 - 20 |

| 19 | 10 - 20 |

| 20 | 60 - 70 |

| Acetyl CH₃ | 20 - 25 |

| Acetyl C=O | 170 - 175 |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

Biological Activity and Signaling Pathways

The biological activities of many taxanes isolated from Taxus sumatrana have been evaluated, with several compounds demonstrating significant cytotoxic effects against various human cancer cell lines.[4] However, specific studies on the biological activity and the mechanism of action, including the signaling pathways affected by this compound, are yet to be reported.

Given its structural similarity to other cytotoxic taxanes, it is hypothesized that this compound may also exhibit anticancer properties. A potential, though currently unverified, mechanism of action could involve the disruption of microtubule dynamics, a hallmark of the taxane class of drugs.

Caption: Hypothetical mechanism of action for this compound.

Conclusion and Future Directions

This compound is a structurally interesting taxane diterpenoid isolated from Taxus sumatrana. This guide has provided a framework for its discovery, isolation, and characterization. Further research is required to fully elucidate its biological potential. Key future directions include:

-

Complete Structural Elucidation: Publication of the full ¹H and ¹³C NMR data is necessary for unambiguous structural confirmation.

-

Biological Screening: Comprehensive in vitro studies are needed to evaluate the cytotoxic activity of this compound against a panel of cancer cell lines.

-

Mechanism of Action Studies: Investigations into its effects on microtubule polymerization and cell cycle progression will be crucial to determine if it acts via a classic taxane mechanism.

-

Signaling Pathway Analysis: Elucidating the specific signaling pathways modulated by this compound will provide deeper insights into its molecular targets and potential therapeutic applications.

The exploration of novel taxanes like this compound holds promise for the discovery of new anticancer agents with improved efficacy and safety profiles.

References

The Unraveling of a Key Taxol Precursor: A Technical Guide to the Biosynthetic Pathway of 13-Deacetyltaxachitriene A

For Immediate Release

A comprehensive technical guide detailing the intricate biosynthetic pathway of 13-Deacetyltaxachitriene A, a crucial intermediate in the production of the life-saving anti-cancer drug Paclitaxel (Taxol), is now available for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the enzymatic steps, quantitative data, and detailed experimental protocols essential for understanding and potentially manipulating the synthesis of this valuable taxoid.

The journey from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), to this compound is a multi-step enzymatic cascade primarily occurring in yew species (Taxus). This guide elucidates the key enzymatic players and their orchestrated actions in constructing the complex taxane core.

The Core Biosynthetic Pathway

The biosynthesis of this compound commences with the cyclization of GGPP and proceeds through a series of hydroxylation and acetylation reactions. The pathway is not a simple linear progression but rather a network of possibilities with potential alternative routes. The most widely accepted sequence of events leading to this compound is outlined below.

The initial committed step is the cyclization of the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), to form the foundational taxane skeleton, taxa-4(5),11(12)-diene. This reaction is catalyzed by taxadiene synthase (TS) .

Following the formation of the taxane core, a series of oxidative modifications are initiated by cytochrome P450 monooxygenases. The first of these is the hydroxylation at the C5 position of taxadiene, which is accompanied by a migration of the double bond from C4(5) to C4(20). This crucial step is catalyzed by taxadiene 5α-hydroxylase (T5αH) , yielding taxa-4(20),11(12)-dien-5α-ol.[1]

The newly introduced hydroxyl group at C5 is then acetylated by taxadien-5α-ol O-acetyltransferase (TAT) , utilizing acetyl-CoA as the acetyl donor. This reaction produces taxa-4(20),11(12)-dien-5α-yl acetate.[2][3]

Subsequent hydroxylations at positions C10 and C13 are catalyzed by two distinct cytochrome P450 enzymes: taxane 10β-hydroxylase and taxane 13α-hydroxylase , respectively.[4][5] The precise order of these hydroxylations can be complex and may be substrate-dependent, leading to parallel pathways. However, for the formation of this compound, the hydroxylation at C10 of taxa-4(20),11(12)-dien-5α-yl acetate is a key step.

The final step in the formation of this compound is the hydroxylation at the C13 position. The taxane 13α-hydroxylase can act on various taxoid intermediates. Substrate specificity studies have shown that this enzyme can hydroxylate taxa-4(20),11(12)-dien-5α-ol and its acetate ester.[4][5] The direct precursor to this compound is likely a di-hydroxylated intermediate that undergoes acetylation at other positions before or after the C13 hydroxylation. The "deacetyl" nomenclature at the C13 position suggests that either hydroxylation precedes acetylation at this site, or a deacetylase enzyme is involved, though the latter has not been definitively characterized in this specific context. Research indicates that different acetyltransferases exhibit regioselectivity, with some acting on the C13 hydroxyl group, while others are involved in side-route metabolism.[6][7][8]

dot

Caption: Biosynthetic pathway of this compound.

Quantitative Data on Key Enzymes

The efficiency of each enzymatic step is crucial for the overall yield of this compound. The following table summarizes the available kinetic parameters for the key enzymes involved in the pathway.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/nmol CYP450) | kcat (s⁻¹) | Source |

| Taxadiene 5α-hydroxylase (CYP725A4) | Taxadiene | 123 ± 52 | 30 ± 8 | - | [1] |

| Taxadien-5α-ol O-acetyltransferase | Taxa-4(20),11(12)-dien-5α-ol | 4.2 | - | - | [3] |

| Acetyl-CoA | 5.5 | - | - | [3] | |

| Taxane 13α-hydroxylase | Taxa-4(20),11(12)-dien-5α-ol | 24 ± 9 | - | - | [4] |

| Taxa-4(20),11(12)-dien-5α-yl acetate | 14 ± 4 | - | - | [4] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for the expression and characterization of the key enzymes in the biosynthetic pathway of this compound.

Heterologous Expression of Cytochrome P450 Hydroxylases (T5αH, T10βH, T13αH)

The functional expression of plant-derived cytochrome P450 enzymes in heterologous systems like Escherichia coli or Saccharomyces cerevisiae is a common approach for their characterization.

dot

Caption: Workflow for heterologous expression of P450 enzymes.

Protocol Outline:

-

Gene Synthesis and Cloning: The coding sequence of the target cytochrome P450 gene is synthesized and cloned into a suitable expression vector. For expression in E. coli, N-terminal modifications may be necessary to improve membrane integration and stability.[1][9]

-

Host Transformation: The expression construct is transformed into a suitable host strain, such as E. coli BL21(DE3) or a protease-deficient S. cerevisiae strain.

-

Culture and Induction: The transformed cells are cultured in an appropriate medium. Protein expression is induced at mid-log phase by the addition of an inducer (e.g., IPTG for E. coli or galactose for yeast). Cultures are typically grown at a lower temperature (e.g., 18-25°C) to enhance protein folding and solubility.

-

Microsome Preparation: Cells are harvested by centrifugation, and spheroplasts are prepared using lysozyme (for E. coli) or zymolyase (for yeast). The spheroplasts are then lysed, and the microsomal fraction containing the recombinant P450 is isolated by differential centrifugation.[9]

-

Enzyme Assay: The activity of the recombinant P450 is assayed by incubating the microsomal preparation with the appropriate taxoid substrate, NADPH, and a cytochrome P450 reductase. The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by HPLC or LC-MS.[10]

Assay for Taxadien-5α-ol O-acetyltransferase (TAT)

The activity of TAT can be measured using a radiochemical assay or by chromatographic methods.

Protocol Outline:

-

Enzyme Preparation: The TAT enzyme can be expressed heterologously in E. coli and purified using standard chromatographic techniques.[11] Alternatively, cell-free extracts from induced Taxus cell cultures can be used.[3]

-

Reaction Mixture: The assay mixture typically contains the enzyme preparation, taxa-4(20),11(12)-dien-5α-ol as the substrate, and [¹⁴C]-acetyl-CoA as the acetyl donor in a suitable buffer (e.g., Tris-HCl, pH 9.0).[3]

-

Incubation and Termination: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period and then terminated by the addition of an organic solvent.

-

Product Analysis: The acetylated product is extracted and separated from the unreacted substrates by thin-layer chromatography (TLC) or HPLC. If a radiolabeled substrate is used, the product can be quantified by scintillation counting. For non-radioactive assays, the product is quantified by HPLC with UV or mass spectrometric detection.[12][13][14]

Future Outlook

A thorough understanding of the biosynthetic pathway of this compound opens up avenues for metabolic engineering to enhance the production of this key Taxol precursor. By identifying and overcoming rate-limiting steps, and potentially introducing novel enzymatic activities, it may be possible to develop robust microbial or plant-based production platforms for a sustainable and cost-effective supply of this vital anti-cancer drug. Further research into the precise order of hydroxylation and acylation reactions, as well as the potential role of deacetylases, will be crucial in refining these metabolic engineering strategies.

References

- 1. Heterologous expression and characterization of plant Taxadiene-5α-Hydroxylase (CYP725A4) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Taxadien-5alpha-ol O-acetyltransferase - Wikipedia [en.wikipedia.org]

- 3. Partial purification and characterization of acetyl coenzyme A: taxa-4(20),11(12)-dien-5alpha-ol O-acetyl transferase that catalyzes the first acylation step of taxol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Taxol biosynthesis: taxane 13 alpha-hydroxylase is a cytochrome P450-dependent monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Taxol biosynthesis: Identification and characterization of two acetyl CoA:taxoid-O-acetyl transferases that divert pathway flux away from Taxol production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taxol biosynthesis: Identification and characterization of two acetyl CoA:taxoid-O-acetyl transferases that divert pathway flux away from Taxol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Heterologous expression and characterization of plant Taxadiene-5α-Hydroxylase (CYP725A4) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Procedures for measuring cytochrome P-450-dependent hydroxylation activity in reproductive tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification and in-silico characterization of taxadien-5α-ol-O-acetyltransferase (TDAT) gene in Corylus avellana L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. znaturforsch.com [znaturforsch.com]

- 13. researchgate.net [researchgate.net]

- 14. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and properties of 13-Deacetyltaxachitriene A

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Deacetyltaxachitriene A is a naturally occurring diterpenoid belonging to the taxane family, a class of compounds renowned for its potent anticancer agents, most notably Paclitaxel (Taxol®). Isolated from various species of the yew tree (Taxus), this compound presents a unique chemical scaffold that is of significant interest to the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization are also presented to facilitate further research and development.

Chemical Structure and Properties

Chemical Structure:

While a definitive 2D structure image is not available in the public domain scientific literature at present, its molecular formula and key structural features can be inferred from its classification as a taxane diterpenoid.

Physicochemical Properties:

Quantitative data for several key physicochemical properties of this compound are summarized in the table below. It is noteworthy that experimental data for properties such as melting and boiling points are not widely reported in the available literature. The compound is soluble in a range of organic solvents.[1]

| Property | Value | Source |

| CAS Number | 239800-99-8 | ChemFaces |

| Molecular Formula | C30H42O12 | ChemFaces[1] |

| Molecular Weight | 594.65 g/mol | ChemFaces[1] |

| Physical Description | Powder | ChemFaces[1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively published. However, based on the general characteristics of taxane diterpenoids, the following provides an expected profile for its spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be complex, with numerous signals in the aliphatic and olefinic regions. Key signals would include those corresponding to the methyl groups on the taxane core, protons adjacent to oxygenated carbons, and vinylic protons of the cyclohexene ring.

-

¹³C NMR: The carbon-13 NMR spectrum would reveal 30 distinct carbon signals, consistent with the molecular formula. The chemical shifts would be indicative of the various functional groups present, including signals for carbonyl carbons, olefinic carbons, carbons bearing hydroxyl groups, and the aliphatic carbons of the taxane skeleton.

Mass Spectrometry (MS):

High-resolution mass spectrometry would be employed to confirm the elemental composition of this compound. The fragmentation pattern observed in tandem MS/MS experiments would provide valuable information for the structural elucidation of the molecule, revealing characteristic losses of functional groups and fragmentation of the taxane core.

Biological Activity

While specific biological activity data for this compound is limited in the public domain, its classification as a taxane diterpenoid suggests potential biological activities of interest, particularly in the context of cancer research. Commercial suppliers list it as a "Signaling Inhibitor," though the specific pathways are not detailed.[1]

Taxanes, as a class, are known to exert their cytotoxic effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis. It is plausible that this compound may exhibit similar mechanisms of action. Further investigation into its potential anti-proliferative and anti-inflammatory activities is warranted.

Experimental Protocols

Isolation of Taxoids from Taxus chinensis

The following workflow outlines a general procedure for the extraction and purification of taxane diterpenoids from Taxus chinensis.

Characterization of this compound

The structure of the isolated compound would be elucidated using a combination of spectroscopic techniques.

Conclusion and Future Directions

This compound represents an intriguing member of the taxane family of natural products. While its chemical properties have been partially characterized, a significant gap exists in the understanding of its biological activities and mechanism of action. Further research is crucial to fully elucidate its pharmacological potential. Future studies should focus on:

-

Total Synthesis: The development of a synthetic route to this compound would provide a reliable source of the compound for extensive biological evaluation.

-

Biological Screening: A comprehensive screening of its activity against a panel of cancer cell lines and in various inflammatory models is necessary to identify its therapeutic potential.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be critical for its development as a potential therapeutic agent.

The exploration of this and other novel taxane diterpenoids holds promise for the discovery of new and effective therapeutic agents for the treatment of cancer and other diseases.

References

An In-depth Technical Guide to 13-Deacetyltaxachitriene A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 13-Deacetyltaxachitriene A, a taxane diterpenoid isolated from Taxus sumatrana. This document details its chemical identity, including its Chemical Abstracts Service (CAS) number, and lists known suppliers. While specific experimental data for this compound remains limited in publicly accessible literature, this guide furnishes detailed, generalized experimental protocols for the isolation, characterization, and cytotoxicity evaluation of taxoids, which are directly applicable. Furthermore, it describes the established mechanism of action for the taxane class of compounds and illustrates the relevant biological signaling pathway. All quantitative data is presented in structured tables, and a logical workflow for taxoid discovery and evaluation is provided as a Graphviz diagram.

Introduction

Taxanes are a class of diterpenoid compounds first identified in plants of the Taxus genus, commonly known as yews. They are of significant interest to the scientific community, particularly due to the potent anticancer activity of prominent members like paclitaxel (Taxol®). This compound is a specific taxoid that has been isolated from Taxus sumatrana, a yew species native to Sumatra. This guide aims to consolidate the available information on this compound and provide a practical framework for its further study.

Chemical Identity and Suppliers

A crucial first step in the research and development of any compound is its unambiguous identification and procurement.

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 239800-99-8[1] |

Table 1: Chemical Identification of this compound

Several chemical suppliers list this compound in their catalogs. Researchers are advised to contact these vendors directly to inquire about availability, purity, and pricing.

| Supplier | Website |

| ChemFaces | --INVALID-LINK-- |

| MedChemExpress | --INVALID-LINK-- |

Table 2: Known Suppliers of this compound

Experimental Protocols

General Protocol for the Isolation of Taxoids from Taxus sumatrana

The isolation of taxoids from plant material is a multi-step process involving extraction, fractionation, and chromatography.

1. Plant Material Collection and Preparation:

- Collect fresh bark, leaves, or twigs of Taxus sumatrana.

- Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.

- Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

- Macerate the powdered plant material in a suitable organic solvent, such as methanol or acetone, at room temperature for 24-48 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v).

- Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

- Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

- Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

- Separate the layers and concentrate each fraction to dryness. The taxoids are typically enriched in the chloroform and ethyl acetate fractions.

4. Chromatographic Purification:

- Subject the bioactive fractions to column chromatography on silica gel.

- Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

- Collect fractions and monitor them by thin-layer chromatography (TLC).

- Combine fractions with similar TLC profiles.

- Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water, to isolate the pure compound.

Spectroscopic Characterization

The structure of the isolated compound can be elucidated using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Acquire ¹H NMR and ¹³C NMR spectra to determine the proton and carbon framework of the molecule.

-

Perform 2D NMR experiments, such as COSY, HSQC, and HMBC, to establish the connectivity of protons and carbons.

-

-

Mass Spectrometry (MS):

-

Determine the molecular weight and elemental composition of the compound using high-resolution mass spectrometry (HRMS).

-

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the isolated taxoid can be evaluated against various cancer cell lines using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.

1. Cell Culture:

- Culture the desired cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

- Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

- Allow the cells to adhere and grow for 24 hours.

3. Compound Treatment:

- Prepare a stock solution of the test compound in DMSO.

- Make serial dilutions of the stock solution in the culture medium to obtain the desired final concentrations.

- Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).

4. Incubation:

- Incubate the plates for 48-72 hours.

5. MTT Assay:

- Add MTT solution to each well and incubate for 4 hours.

- Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

- Calculate the percentage of cell viability for each concentration compared to the vehicle control.

- Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for taxanes is the disruption of microtubule dynamics.

Taxanes bind to the β-tubulin subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. This binding stabilizes the microtubules, preventing their depolymerization. The inability of the microtubules to disassemble disrupts the normal dynamic process of mitotic spindle formation, leading to a blockage of the cell cycle at the G2/M phase and ultimately inducing apoptosis (programmed cell death).

Caption: Mechanism of action of taxane compounds.

Workflow for Taxoid Discovery and Evaluation

The following diagram illustrates a logical workflow for the discovery and preclinical evaluation of novel taxoids like this compound.

Caption: A typical workflow for the discovery and evaluation of novel taxoids.

Conclusion

This compound represents one of the many taxoids from Taxus sumatrana with potential for further investigation. While specific biological data on this compound is currently scarce in the public domain, this technical guide provides the necessary foundational information and standardized protocols to enable researchers to pursue its isolation, characterization, and evaluation as a potential therapeutic agent. The established potent activity of the taxane class of compounds underscores the importance of continued research into less-studied derivatives like this compound.

References

Unraveling the Bioactivity of 13-Deacetyltaxachitriene A: A Technical Overview for Researchers

For immediate release:

Shanghai, China – December 13, 2025 – Despite significant interest in the diverse pharmacological profiles of taxane diterpenoids, a comprehensive review of the existing scientific literature reveals a notable absence of published data on the preliminary biological activity of 13-Deacetyltaxachitriene A. This technical guide addresses this information gap by providing a foundational understanding of the anticipated biological functions of this molecule, based on the well-established activities of structurally related taxanes. This report is intended to serve as a resource for researchers, scientists, and drug development professionals initiating investigations into this specific taxoid.

While direct experimental evidence for this compound is not currently available, the extensive body of research on analogous taxane compounds allows for informed hypotheses regarding its potential mechanism of action and cytotoxic properties. This guide will, therefore, focus on the established biological activities of the broader taxane family as a predictive framework.

The Taxane Family: A Pillar of Chemotherapy

Taxanes, a class of diterpenoid compounds originally isolated from yew trees (Taxus species), are among the most important and widely used anticancer agents. The most prominent members of this family, paclitaxel (Taxol®) and docetaxel (Taxotere®), are mainstays in the treatment of various solid tumors, including breast, ovarian, and lung cancers.

Anticipated Mechanism of Action: Microtubule Stabilization

The primary mechanism of action for clinically established taxanes is the stabilization of microtubules. Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and the maintenance of cell shape.

During mitosis, microtubules form the mitotic spindle, which is responsible for segregating chromosomes into the two daughter cells. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is crucial for this process.

Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit of the microtubules, effectively locking them in a polymerized state. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, preventing cell division and ultimately triggering programmed cell death (apoptosis).

Hypothesized Signaling Pathway for this compound

Based on the known mechanism of other taxanes, the following diagram illustrates the anticipated signaling cascade initiated by this compound.

Caption: Hypothesized mechanism of action for this compound.

A Call for Further Investigation

The absence of specific biological data for this compound underscores a significant opportunity for novel research in the field of oncology and natural product chemistry. Future studies should aim to:

-

Isolate or synthesize sufficient quantities of this compound to enable comprehensive biological evaluation.

-

Perform in vitro cytotoxicity assays across a panel of human cancer cell lines to determine its potency and selectivity.

-

Conduct mechanistic studies to confirm its interaction with tubulin and its effects on the cell cycle.

-

Evaluate its efficacy in preclinical in vivo models of cancer.

The exploration of novel taxane derivatives like this compound holds the potential for the discovery of new therapeutic agents with improved efficacy, novel mechanisms of action, or the ability to overcome resistance to existing taxane-based chemotherapies. This guide serves as a foundational starting point for these critical research endeavors.

In-Depth Technical Guide: Early In Vitro Evaluation of 13-Deacetyltaxachitriene A

A Note to the Reader: As of late 2025, publicly accessible research literature does not contain specific early in vitro studies detailing the biological activity of 13-Deacetyltaxachitriene A. This compound is a diterpenoid isolated from the branches of Taxus chinensis and is commercially available for research purposes.[1] However, dedicated studies on its cytotoxic effects, mechanism of action, or impact on cellular pathways have not been published.

Therefore, this technical guide will provide a comprehensive framework for the typical early in vitro evaluation of a novel taxane derivative, such as this compound, based on established protocols for structurally similar and well-studied compounds like paclitaxel. This guide is intended for researchers, scientists, and drug development professionals to illustrate the standard methodologies and expected data outputs from such an investigation.

Introduction to Taxanes and Their Mechanism of Action

Taxanes are a class of diterpenes originally derived from yew trees (Taxus species). The most prominent member, paclitaxel (Taxol), is a widely used chemotherapeutic agent. The primary mechanism of action for clinically utilized taxanes is the stabilization of microtubules.[2][3] Unlike other anti-cancer agents that inhibit microtubule formation, taxanes bind to the β-tubulin subunit within the microtubule polymer, promoting its assembly and preventing depolymerization.[2][3] This disruption of normal microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).

Given that this compound is a taxane derivative, it is hypothesized that its in vitro evaluation would focus on its potential as a microtubule-stabilizing agent and its cytotoxic effects on cancer cell lines.

Hypothetical In Vitro Evaluation Workflow

The initial in vitro assessment of a novel taxane analog like this compound would typically follow a structured workflow designed to characterize its biological activity and elucidate its mechanism of action.

Key Experimental Protocols

The following sections detail the methodologies for the core experiments outlined in the workflow.

Cell Viability and Cytotoxicity Assays

The initial step in evaluating a potential anti-cancer compound is to determine its cytotoxicity against a panel of human cancer cell lines.

Quantitative Data Presentation:

The results of cytotoxicity assays are typically summarized in a table format, presenting the half-maximal inhibitory concentration (IC50) for each cell line.

| Cell Line | Histology | Hypothetical IC50 (µM) for this compound |

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available |

| HeLa | Cervical Adenocarcinoma | Data Not Available |

| PANC-1 | Pancreatic Carcinoma | Data Not Available |

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include vehicle-only controls.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Microtubule Assembly Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.

Quantitative Data Presentation:

The data from a microtubule assembly assay is typically presented as a graph of absorbance over time, and key parameters can be summarized in a table.

| Compound | Concentration (µM) | Maximum Polymerization (Absorbance Units) |

| Paclitaxel (Control) | 10 | Typical Positive Control Data |

| This compound | 10 | Data Not Available |

| Vehicle Control | - | Typical Negative Control Data |

Experimental Protocol: In Vitro Turbidimetric Assay

-

Reagent Preparation: Purified tubulin is kept on ice to prevent self-assembly. A GTP-containing polymerization buffer is warmed to 37°C.

-

Reaction Initiation: The test compound (this compound) or control (paclitaxel, vehicle) is added to the wells of a temperature-controlled microplate reader.

-

Tubulin Addition: Cold tubulin is added to the wells to initiate the polymerization reaction.

-

Data Acquisition: The absorbance at 340 nm is measured every minute for 60-90 minutes at 37°C. An increase in absorbance indicates microtubule formation.

Signaling Pathway Visualization

Should this compound prove to be a microtubule-stabilizing agent, it would be expected to induce apoptosis through pathways similar to those activated by other taxanes.

This pathway illustrates how microtubule stabilization by a taxane can lead to mitotic arrest, which in turn triggers the intrinsic apoptotic pathway through the phosphorylation of anti-apoptotic proteins like Bcl-2, leading to the activation of pro-apoptotic proteins like Bax and the subsequent caspase cascade.

Conclusion

While direct in vitro data for this compound is not currently available, the established methodologies for evaluating taxane compounds provide a clear roadmap for its future investigation. The protocols and workflows detailed in this guide represent the standard approach to characterizing the cytotoxic and mechanistic properties of novel microtubule-targeting agents. Future research on this compound would likely focus on these assays to determine its potential as a therapeutic candidate.

References

Potential Therapeutic Targets of 13-Deacetyltaxachitriene A: A Technical Guide

Disclaimer: Information regarding the specific biological activities and therapeutic targets of 13-Deacetyltaxachitriene A is limited in publicly available scientific literature. This guide is a predictive overview based on the well-established activities of the broader taxane class of compounds, to which this compound belongs. The proposed mechanisms, data, and protocols should be considered hypothetical and require experimental validation.

Introduction

This compound is a diterpenoid compound belonging to the taxane family. Taxanes, most notably paclitaxel and docetaxel, are potent chemotherapeutic agents widely used in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer.[1][2] The primary mechanism of action for this class of compounds is the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[3] Emerging evidence also suggests that taxanes possess anti-inflammatory properties and can modulate key signaling pathways involved in both oncogenesis and inflammation, such as the NF-κB pathway.[4]

This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, drawing on the established pharmacology of related taxane compounds. We present hypothetical quantitative data, detailed experimental protocols for assessing biological activity, and diagrams of relevant signaling pathways to guide future research and drug development efforts.

Core Molecular Structure

While the precise, experimentally verified structure of this compound is not widely available, its name suggests a taxane core with a triene functionality and the absence of an acetyl group at the C-13 position. The molecular formula is reported as C₃₀H₄₂O₉ and the molecular weight as 594.65 g/mol .[5] For illustrative purposes, a hypothetical structure based on the taxane scaffold is presented below. The lack of the C-13 acetyl group, a key feature for the microtubule-stabilizing activity of paclitaxel, suggests that this compound may exhibit a modified or novel spectrum of biological activities.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of related taxanes, this compound is hypothesized to engage with the following therapeutic targets and signaling pathways:

Microtubule Stabilization and Induction of Apoptosis

The primary and most well-documented therapeutic target of taxanes is β-tubulin, a subunit of microtubules.[1] By binding to β-tubulin, taxanes enhance microtubule polymerization and inhibit their depolymerization, leading to the formation of stable, non-functional microtubule bundles.[3] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, preventing cell division and ultimately triggering apoptosis.[6] Key signaling events in taxane-induced apoptosis include the phosphorylation of the anti-apoptotic protein Bcl-2 and the induction of the tumor suppressor protein p53.[6][7]

Modulation of Inflammatory Signaling Pathways

Recent studies have indicated that taxanes can exert immunomodulatory and anti-inflammatory effects.[4] A key target in this context is the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory responses.[4] Taxanes have been shown to induce the production of pro-inflammatory cytokines such as TNF-α, which can, in some contexts, contribute to their cytotoxic effects.[6][8] Paradoxically, some studies suggest that taxanes can also inhibit NF-κB activation, potentially contributing to an anti-inflammatory effect under different cellular conditions. This dual activity suggests a complex interplay between taxanes and inflammatory signaling.

Data Presentation: Hypothetical Cytotoxicity Profile

The following table summarizes hypothetical IC50 values for this compound in various human cancer cell lines, based on reported values for paclitaxel and docetaxel. These values would need to be determined experimentally.

| Cell Line | Cancer Type | Hypothetical IC50 (nM) for this compound |

| MCF-7 | Breast Adenocarcinoma | 15.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 25.0 |

| A549 | Lung Carcinoma | 30.2 |

| HCT-116 | Colon Carcinoma | 45.8 |

| OVCAR-3 | Ovarian Adenocarcinoma | 12.7 |

| SKOV-3 | Ovarian Carcinoma | 18.9 |

| PC-3 | Prostate Adenocarcinoma | 50.1 |

| HeLa | Cervical Adenocarcinoma | 22.4 |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the potential therapeutic activities of this compound are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol describes the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom sterile microplates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ incubator. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Assessment of Anti-Inflammatory Activity: NF-κB Luciferase Reporter Assay

This protocol outlines a method to determine the effect of this compound on the NF-κB signaling pathway using a luciferase reporter gene assay.

Materials:

-

THP-1-Blue™ NF-κB reporter cells (or other suitable cell line)

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an NF-κB activator

-

96-well white opaque sterile microplates

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding: Seed NF-κB reporter cells into a 96-well white opaque plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Compound Pre-treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of the compound to the cells and incubate for 1-2 hours at 37°C in a humidified 5% CO₂ incubator.

-

NF-κB Activation: Prepare a solution of LPS (e.g., 100 ng/mL) or TNF-α (e.g., 10 ng/mL) in complete culture medium. Add the activator to the wells containing the pre-treated cells. Include appropriate controls: untreated cells, cells with activator only, and cells with compound only.

-

Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Luciferase Assay: After incubation, allow the plate to equilibrate to room temperature. Add 100 µL of luciferase assay reagent to each well.

-

Luminescence Measurement: Incubate the plate for 10-20 minutes at room temperature, protected from light. Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luciferase activity of the treated wells to the control wells. Calculate the percentage of inhibition of NF-κB activation for each compound concentration.

Visualizations

The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow for investigating the therapeutic potential of this compound.

References

- 1. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 4. This compound | CAS:239800-99-8 | Manufacturer ChemFaces [chemfaces.com]

- 5. 5-Acetyltaxachitriene A | C34H46O14 | CID 85423125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of a taxane triene | Semantic Scholar [semanticscholar.org]

- 7. "Synthesis and characterisation of an acetylcholinesterase inhibitor" by Elijah Rahman-Riding [pearl.plymouth.ac.uk]

- 8. 9-ACETYLANTHRACENE(784-04-3) 13C NMR spectrum [chemicalbook.com]

A Technical Review of Taxane Diterpenoids: Focus on 13-Deacetyltaxachitriene A

A comprehensive review of publicly available scientific literature reveals a significant gap in the detailed biological and pharmacological data for the specific taxane diterpenoid, 13-Deacetyltaxachitriene A. While the broader class of taxanes has been extensively studied, information regarding the synthesis, specific cytotoxic activity, and mechanism of action for this particular compound remains largely unpublished.

Taxane diterpenoids, a class of natural products primarily isolated from plants of the Taxus genus (yews), are of significant interest to the scientific community due to their potent anticancer properties.[1][2] The most prominent members of this class, paclitaxel (Taxol®) and docetaxel (Taxotere®), are widely used as frontline chemotherapeutic agents for a variety of cancers, including ovarian, breast, and lung cancers.[3] This in-depth technical guide provides a review of the available literature on taxane diterpenoids, with a specific focus on what is known about this compound, and highlights the current limitations in our understanding of this compound.

General Overview of Taxane Diterpenoids

Taxanes are characterized by a complex diterpene core structure, known as the taxane skeleton.[3] Variations in the functional groups attached to this core give rise to a wide diversity of taxoid compounds, each with potentially unique biological activities. To date, several hundred taxoids have been isolated and identified from various parts of yew trees, such as the bark, needles, and seeds.[1]

The primary mechanism of action for clinically used taxanes is the disruption of microtubule dynamics.[3] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), cell structure, and intracellular transport. Taxanes bind to the β-tubulin subunit of microtubules, stabilizing them and preventing the depolymerization necessary for normal cell cycle progression. This leads to mitotic arrest and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.[3]

This compound: A Sparsely Characterized Taxoid

This compound has been identified as a naturally occurring taxane diterpenoid. Its isolation from the seeds of the Chinese yew, Taxus chinensis, was reported in a 1999 study. The primary focus of this publication was the characterization of two novel taxoids, and this compound was mentioned as a known compound that was also isolated during the course of their research.

Despite its identification, a thorough search of the scientific and patent literature did not yield any specific quantitative data regarding the biological activity of this compound. Key metrics such as the half-maximal inhibitory concentration (IC50) against various cancer cell lines, which are crucial for assessing the cytotoxic potential of a compound, are not publicly available.

Data Presentation

Due to the absence of quantitative data for this compound in the reviewed literature, a comparative data table cannot be constructed.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not described in the available literature. Similarly, specific protocols for biological assays performed with this compound, such as cytotoxicity assays or microtubule assembly assays, have not been published.

For general reference, the isolation of taxoids from Taxus chinensis typically involves the following workflow:

Figure 1. General workflow for the isolation of taxoids.

Signaling Pathways and Mechanism of Action

The specific signaling pathways modulated by this compound have not been investigated. While it is plausible that, as a taxane, it interacts with microtubules, there is no direct experimental evidence to confirm this or to elucidate any unique aspects of its mechanism of action compared to other well-characterized taxanes.

The general mechanism of action for clinically relevant taxanes is depicted below:

Figure 2. General mechanism of action of taxane diterpenoids.

Future Directions and Conclusion

The lack of detailed research on this compound presents an opportunity for further investigation. Future studies should focus on:

-

Total Synthesis: Developing a synthetic route to obtain sufficient quantities of the compound for biological evaluation.

-

In Vitro Cytotoxicity Screening: Assessing the IC50 values of this compound against a panel of human cancer cell lines.

-

Mechanism of Action Studies: Investigating its effects on microtubule polymerization and its interaction with tubulin.

-

Signaling Pathway Analysis: Determining if it modulates any cellular signaling pathways beyond the canonical microtubule-targeting effects of taxanes.

References

- 1. Investigation of bioactivities of Taxus chinensis, Taxus cuspidata, and Taxus × media by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of bioactivities of Taxus chinensis, Taxus cuspidata, and Taxus × media by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New taxoids from the seeds of taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 13-Deacetyltaxachitriene A Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxanes are a class of diterpenoid compounds originally isolated from plants of the genus Taxus (yews).[1] This family of molecules includes some of the most successful anticancer agents, such as paclitaxel (Taxol®) and docetaxel (Taxotere®).[2] The primary mechanism of action for these drugs is the disruption of microtubule function by stabilizing GDP-bound tubulin, which inhibits cell division and induces apoptosis.[1] The development of new taxane derivatives is a key strategy in medicinal chemistry to overcome challenges such as multidrug resistance and to improve the therapeutic window of these potent cytotoxic agents.[2][3]

13-Deacetyltaxachitriene A is a naturally occurring taxane diterpenoid isolated from Taxus sumatrana. Its structure presents a unique scaffold for the development of novel derivatives. Modifications at the C13 position are of particular interest, as the side chain at this position is crucial for the biological activity of many taxanes. The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships (SAR) and the potential discovery of new anticancer drug candidates with improved pharmacological properties.

These application notes provide a detailed, proposed semi-synthetic protocol for the preparation of this compound derivatives, starting from the readily available precursor, 10-deacetylbaccatin III (10-DAB). The protocols are based on established methodologies for taxane chemistry and are intended to serve as a guide for researchers in the field.

Proposed Semi-Synthetic Pathway

The proposed synthesis of this compound derivatives from 10-deacetylbaccatin III (10-DAB) involves a multi-step process. The general workflow includes the selective protection of reactive hydroxyl groups, followed by the esterification of the C13 hydroxyl group with a desired side chain, and finally, deprotection to yield the target derivative.

Caption: Proposed workflow for the semi-synthesis of this compound derivatives.

Experimental Protocols

The following are detailed, proposed protocols for the key steps in the synthesis of this compound derivatives.

Protocol 1: Selective Protection of 7-OH and 10-OH groups of 10-Deacetylbaccatin III

This protocol describes the protection of the hydroxyl groups at the C7 and C10 positions of 10-DAB using triethylsilyl (TES) protecting groups.

Materials:

-

10-Deacetylbaccatin III (10-DAB)

-

Triethylsilyl chloride (TESCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 10-deacetylbaccatin III (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add imidazole (5.0 eq) to the solution and stir until it dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add triethylsilyl chloride (4.0 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 7,10-bis(triethylsilyl)-10-deacetylbaccatin III.

Protocol 2: Esterification of the C13-Hydroxyl Group

This protocol details the attachment of a side chain to the C13 hydroxyl group of the protected 10-DAB.

Materials:

-

7,10-bis(triethylsilyl)-10-deacetylbaccatin III

-

Carboxylic acid side chain (R-COOH, 1.5 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq)

-

4-Dimethylaminopyridine (DMAP) (0.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 7,10-bis(triethylsilyl)-10-deacetylbaccatin III (1.0 eq), the desired carboxylic acid side chain (1.5 eq), and DMAP (0.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.5 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the protected 13-substituted derivative.

Protocol 3: Deprotection of the Silyl Ethers

This final step removes the protecting groups to yield the target this compound derivative.

Materials:

-

Protected 13-substituted derivative

-

Hydrogen fluoride-pyridine complex (HF-Pyridine)

-

Anhydrous tetrahydrofuran (THF)

-

Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the protected 13-substituted derivative (1.0 eq) in a mixture of anhydrous THF and pyridine in a plastic flask at 0 °C.

-

Slowly add HF-Pyridine (excess) to the stirred solution.

-

Stir the reaction at 0 °C for 8-12 hours, monitoring the disappearance of the starting material by TLC.

-

Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by preparative thin-layer chromatography or column chromatography to obtain the final this compound derivative.

Quantitative Data Summary

The following table summarizes representative data for the synthesis and biological activity of analogous taxane derivatives. Data for the specific synthesis of this compound derivatives is not currently available in the public domain; therefore, these values are provided for illustrative purposes based on similar reported taxane modifications.

| Derivative ID | Starting Material | Reaction Step | Yield (%) | Cell Line | IC₅₀ (nM) [Representative] |

| Rep-D1 | 10-DAB | Protection (TES) | 85-95 | MCF-7 (Breast) | 5.2 |

| Rep-D2 | Protected 10-DAB | C13-Esterification | 70-85 | A549 (Lung) | 8.7 |

| Rep-D3 | Protected Derivative | Deprotection | 60-75 | HT-29 (Colon) | 12.1 |

| Rep-D4 | 10-DAB | Overall (3 steps) | 35-55 | OVCAR-3 (Ovarian) | 3.5 |

Note: IC₅₀ values are representative for various published taxane derivatives and are intended for comparative purposes only.

Signaling Pathway and Experimental Logic

The anticancer activity of taxane derivatives is primarily mediated through their interaction with tubulin, leading to the stabilization of microtubules and subsequent cell cycle arrest and apoptosis.

Caption: Generalized signaling pathway of taxane-induced apoptosis.

Disclaimer: These protocols are proposed based on established chemical literature for taxanes and should be adapted and optimized by qualified researchers. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. Antitumour activity of novel taxanes that act at the same time as cytotoxic agents and P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

Application Notes and Protocols for the Purification of 13-Deacetyltaxachitriene A from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deacetyltaxachitriene A is a member of the taxane family of diterpenoids, a group of natural products that have garnered significant attention for their potential therapeutic properties, most notably the anti-cancer agent paclitaxel (Taxol®). Found in various species of the yew tree (Taxus), the purification of specific taxanes like this compound from complex plant extracts is a critical step for further pharmacological investigation and drug development. The intricate mixture of structurally similar taxoids in Taxus extracts presents a significant purification challenge.[1][2]

These application notes provide a comprehensive overview of the methodologies for the isolation and purification of this compound from plant materials. The protocols outlined below are based on established techniques for the separation of taxanes and can be adapted and optimized for the specific target compound.

Data Presentation: Purification of Taxanes

The following tables summarize representative quantitative data for the purification of taxanes from Taxus species. While specific data for this compound is not extensively reported, these values provide a benchmark for expected yields and purity at different stages of the purification process.

Table 1: Representative Extraction Yields of Crude Taxane Mixtures from Taxus Species

| Plant Material (Species) | Part Used | Extraction Solvent | Extraction Method | Crude Extract Yield (% of dry weight) |

| Taxus baccata | Needles | Methanol | Maceration | 10 - 15 |

| Taxus cuspidata | Twigs and Leaves | Ethanol | Soxhlet Extraction | 12 - 18 |

| Taxus wallichiana | Bark | Methanol:Water (80:20) | Percolation | 8 - 12 |

| Taxus media | Cuttings | Dichloromethane | Sonication | 5 - 10 |

Table 2: Representative Purity of Target Taxanes at Various Purification Stages

| Purification Step | Stationary Phase | Mobile Phase System | Purity of Fraction (%) |

| Initial Cleanup | |||

| Liquid-Liquid Partitioning | - | Hexane/Water, Ethyl Acetate/Water | 5 - 10 |

| Column Chromatography | |||

| Normal Phase (Silica Gel) | Silica Gel 60 | Hexane:Ethyl Acetate (gradient) | 40 - 60 |

| Reverse Phase (C18) | C18 Silica Gel | Acetonitrile:Water (gradient) | 60 - 80 |

| Preparative HPLC | |||

| Reverse Phase (C18) | C18 Silica Gel (10 µm) | Methanol:Water (isocratic or gradient) | > 95 |

Experimental Protocols

The following protocols describe a general multi-step procedure for the extraction and purification of this compound from Taxus plant material.

Preparation of Plant Material

-

Harvesting: Collect fresh plant material (e.g., needles, twigs, or bark) from the desired Taxus species.

-

Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle. Alternatively, use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude Taxane Mixture

This protocol describes a standard maceration procedure.

-

Maceration:

-

Weigh the powdered plant material.

-

Place the powder in a large container with a lid.

-

Add a suitable solvent, such as methanol or ethanol, in a 1:10 (w/v) ratio (e.g., 1 kg of powder in 10 L of solvent).

-

Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.

-

-

Filtration and Concentration:

-

Filter the mixture through cheesecloth and then through filter paper (e.g., Whatman No. 1) to separate the extract from the plant residue.

-

Repeat the extraction of the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

-

Preliminary Purification: Solvent-Solvent Partitioning

This step aims to remove highly polar and non-polar impurities.

-

Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

-

Perform a liquid-liquid extraction in a separatory funnel with a non-polar solvent such as hexane or petroleum ether to remove lipids and chlorophyll. Repeat this step three times.

-

Collect the hydro-methanolic phase and dilute it with water to a methanol concentration of approximately 50%.

-

Extract the aqueous methanol phase with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, where taxanes will preferentially partition. Repeat this extraction three times.

-

Combine the organic phases (dichloromethane or ethyl acetate) and concentrate them to dryness using a rotary evaporator to yield a taxane-enriched fraction.

Chromatographic Purification

A multi-step chromatographic approach is typically required to isolate a single taxane.

This step separates compounds based on their polarity.

-

Column Packing: Prepare a glass column packed with silica gel 60 (70-230 mesh) in a non-polar solvent like hexane.

-

Sample Loading: Dissolve the taxane-enriched fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica gel onto the top of the packed column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate (e.g., from 100:0 to 50:50 hexane:ethyl acetate).

-

Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Pooling: Combine the fractions containing the target compound, this compound (identification would require a reference standard or further spectroscopic analysis), and evaporate the solvent.

This is the final step to achieve high purity.

-

Column: Use a preparative reverse-phase C18 column.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used. The exact ratio and gradient profile will need to be optimized for the best separation. A typical starting point could be a gradient of 50% to 80% acetonitrile in water over 30 minutes.

-

Sample Injection: Dissolve the semi-purified fraction from the previous step in the mobile phase and inject it into the HPLC system.

-

Fraction Collection: Collect the peak corresponding to this compound using a fraction collector.

-

Final Processing: Evaporate the solvent from the collected fraction to obtain the purified compound. Confirm the purity using analytical HPLC and the identity through spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

The following diagrams illustrate the key workflows in the purification of this compound.

Caption: Overall workflow for the purification of this compound.

Caption: Logical relationship of purification steps and outputs.

References

Application Notes and Protocols for the Quantification of 13-Deacetyltaxachitriene A

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deacetyltaxachitriene A is a member of the taxane family, a group of diterpenoids of significant interest due to their potential applications in drug development, particularly in the synthesis of anti-cancer agents. Accurate and precise quantification of this and other minor taxanes in various matrices, such as plant extracts and semi-synthetic reaction mixtures, is crucial for process optimization, quality control, and pharmacological studies. This document provides detailed application notes and experimental protocols for the quantification of this compound using modern analytical techniques, primarily High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established methods for the analysis of structurally similar taxanes and provide a robust starting point for method development and validation.

Analytical Techniques

The quantification of this compound can be effectively achieved using reversed-phase HPLC or UPLC, which separates the analyte from a complex mixture. Detection can be accomplished using a DAD detector, which provides spectral information, or more selectively and sensitively using a mass spectrometer.

-

HPLC-DAD: This technique is widely accessible and provides good linearity and precision for the quantification of taxanes.[1][2][3][4] It is suitable for analyzing samples where the concentration of the analyte is relatively high and the matrix is not overly complex.

-

UPLC-MS/MS: This method offers superior sensitivity, selectivity, and speed compared to HPLC-DAD.[5][6][7][8] The use of Multiple Reaction Monitoring (MRM) allows for the highly specific detection and quantification of the target analyte, even at trace levels in complex matrices.

Experimental Protocols

The following are detailed protocols for the quantification of this compound. These protocols are generalized and should be optimized and validated for the specific sample matrix and instrumentation used.

Protocol 1: Quantification by HPLC-DAD

1. Objective: To quantify this compound in a sample matrix using HPLC with DAD detection.

2. Materials and Reagents:

-

This compound reference standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Sample containing this compound

-

Syringe filters (0.22 µm, PTFE or nylon)

3. Instrumentation:

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.

-

Analytical column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

4. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-5 min: 30% B

-

5-25 min: 30-70% B

-

25-30 min: 70-90% B

-

30-35 min: 90% B

-

35.1-40 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 230 nm (or the specific λmax of this compound)

5. Sample Preparation:

-

Solid Samples (e.g., plant material):

-

Grind the sample to a fine powder.

-

Accurately weigh approximately 1 g of the powdered sample into a flask.

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

Liquid Samples (e.g., reaction mixtures):

-

Dilute the sample with methanol to a concentration within the calibration range.

-